2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]methyl}-1,3-thiazole-4-carboxylic acid
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Overview
Description
The compound “2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]methyl}-1,3-thiazole-4-carboxylic acid” is a complex organic molecule. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . The Fmoc group serves as a protective group for amines during peptide synthesis .
Molecular Structure Analysis
The molecular formula of the compound is C29H30N2O6 . It has an average mass of 502.558 Da and a monoisotopic mass of 502.210388 Da . The structure includes a thiazole ring, a phenyl ring, and a fluorene ring, among other functional groups .Scientific Research Applications
Synthesis and Characterization
- The chemical, identified as a derivative of 2-amino-1,3-thiazole-4-carboxylic acid, has been studied for its synthesis and characterization. The compound has been synthesized through various chemical reactions, involving intermediates like N-Fmoc-thiourea, indicating its complex synthetic pathway (Le & Goodnow, 2004).
Applications in Fluorophore Development
- Investigations have been conducted into the development of fluorophores for selective detection of metal ions like aluminum(III), using ligands containing a thiazole chromophore. This research is significant for applications in studying intracellular metal ions (Lambert et al., 2000).
Biological Activities
- Some derivatives of thiazole-4-carboxylic acid have shown potential in influencing learning and memory processes in experimental animals. This suggests possible applications in neurological research and drug development (Krichevskii et al., 2007).
Photocatalysis
- The compound has been used as a photocatalyst in decarboxylative cross-coupling reactions, showcasing its potential in synthetic organic chemistry for creating a variety of benzylic amines and ethers (Chen, Lu, & Wang, 2019).
Development of γ-Amino Acids
- The compound is a key precursor in the synthesis of 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids, important in designing mimics of protein secondary structures. This is crucial for studies in molecular biology and protein engineering (Mathieu et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]methyl]-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4S/c29-25(30)23-15-33-24(28-23)13-16-9-11-17(12-10-16)27-26(31)32-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,15,22H,13-14H2,(H,27,31)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGMDPUVJXFOOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)CC5=NC(=CS5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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